molecular formula C10H6F2N2 B13094790 2,4-Difluoro-5-phenylpyrimidine

2,4-Difluoro-5-phenylpyrimidine

Cat. No.: B13094790
M. Wt: 192.16 g/mol
InChI Key: GJOGRJUICNPNSV-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of fluorine atoms at positions 2 and 4, along with a phenyl group at position 5, makes this compound a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-phenylpyrimidine typically involves the introduction of fluorine atoms and a phenyl group into the pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyrimidine precursor is reacted with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives. These products have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

2,4-Difluoro-5-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-phenylpyrimidine
  • 2,4-Dimethyl-5-phenylpyrimidine
  • 2,4-Difluoro-5-methylpyrimidine

Uniqueness

2,4-Difluoro-5-phenylpyrimidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H6F2N2

Molecular Weight

192.16 g/mol

IUPAC Name

2,4-difluoro-5-phenylpyrimidine

InChI

InChI=1S/C10H6F2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H

InChI Key

GJOGRJUICNPNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2F)F

Origin of Product

United States

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